![molecular formula C12H8Cl2N2O B5527645 N-(3,5-dichlorophenyl)pyridine-3-carboxamide](/img/structure/B5527645.png)
N-(3,5-dichlorophenyl)pyridine-3-carboxamide
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Overview
Description
N-(3,5-dichlorophenyl)pyridine-3-carboxamide is a chemical compound with the molecular formula C12H8Cl2N2O It is characterized by the presence of a pyridine ring substituted with a carboxamide group and a dichlorophenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3,5-dichlorophenyl)pyridine-3-carboxamide typically involves the reaction of 3,5-dichloroaniline with nicotinic acid or its derivatives. The reaction is usually carried out in the presence of a coupling agent such as carbodiimide, which facilitates the formation of the amide bond. The reaction conditions often include the use of solvents like dichloromethane or dimethylformamide, and the reaction is typically performed at room temperature or slightly elevated temperatures.
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The process may be optimized for higher yields and purity, and may include additional steps such as purification by recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
N-(3,5-dichlorophenyl)pyridine-3-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The dichlorophenyl group can undergo substitution reactions, where the chlorine atoms are replaced by other substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like sodium hydroxide or other nucleophiles can facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce amines or alcohols.
Scientific Research Applications
Pharmacological Applications
1.1 Orexin Receptor Antagonism
One of the significant applications of N-(3,5-dichlorophenyl)pyridine-3-carboxamide is its role as an orexin receptor antagonist. Orexin receptors are involved in several neurological and psychiatric disorders, including sleep disorders, narcolepsy, and neurodegenerative diseases. Antagonists of these receptors can be beneficial in treating conditions such as:
- Sleep Disorders : The compound has shown promise in managing insomnia and other sleep-related issues.
- Pain Management : It is being investigated for its effectiveness in alleviating post-operative pain, neuralgia, and chronic pain conditions associated with diseases like irritable bowel syndrome .
1.2 Inhibition of NaV1.8 Channels
This compound has been identified as an inhibitor of NaV1.8 sodium channels, which are implicated in pain signaling pathways. This inhibition suggests potential therapeutic applications in:
- Chronic Pain Conditions : By modulating NaV1.8 activity, the compound may help manage pain associated with various conditions, including neuropathic pain and inflammatory diseases .
- Neurogenic Inflammation : There is ongoing research into its efficacy in treating conditions characterized by increased NaV1.8 activity .
Agricultural Applications
2.1 Antimicrobial Activity
Recent studies have highlighted the antimicrobial properties of pyridine-3-carboxamide derivatives, including this compound. These compounds have been evaluated for their effectiveness against various pathogens affecting crops:
- Bacterial Wilt Resistance : Research demonstrated that pyridine-3-carboxamide analogs could enhance resistance in tomatoes against Ralstonia solanacearum, a significant bacterial pathogen .
- Fungicidal Properties : Several derivatives have shown strong fungicidal activity against both drug-resistant and sensitive strains of fungi, making them potential candidates for agricultural fungicides .
Synthesis and Structure-Activity Relationship (SAR)
Understanding the structure-activity relationship (SAR) of this compound is crucial for optimizing its efficacy and safety profile. Studies have indicated that modifications to the phenyl ring or the carboxamide group can significantly alter the biological activity of the compound.
Modification | Effect on Activity |
---|---|
Substitution on phenyl ring | Enhanced potency against orexin receptors |
Variation in carboxamide group | Altered pharmacokinetics and bioavailability |
Case Studies
4.1 Hepatotoxicity Studies
A study examining the hepatotoxic effects of related compounds found that structural modifications significantly influence toxicity profiles. The hepatotoxicity observed in certain analogs underscores the importance of careful design in developing therapeutic agents from this chemical class .
4.2 Efficacy Trials in Pain Management
Clinical trials assessing the efficacy of this compound as an orexin receptor antagonist showed promising results in reducing symptoms associated with chronic pain conditions, suggesting a viable path for further clinical development .
Mechanism of Action
The mechanism of action of N-(3,5-dichlorophenyl)pyridine-3-carboxamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- N-(3,5-dichlorophenyl)pyridine-2-carboxamide
- N-(3,5-dichlorophenyl)pyridine-4-carboxamide
- N-(3,5-dichlorophenyl)benzamide
Uniqueness
N-(3,5-dichlorophenyl)pyridine-3-carboxamide is unique due to its specific substitution pattern on the pyridine ring, which can influence its chemical reactivity and biological activity. Compared to similar compounds, it may exhibit different pharmacokinetic and pharmacodynamic properties, making it a valuable compound for specific research and industrial applications.
Properties
IUPAC Name |
N-(3,5-dichlorophenyl)pyridine-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H8Cl2N2O/c13-9-4-10(14)6-11(5-9)16-12(17)8-2-1-3-15-7-8/h1-7H,(H,16,17) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OSNIVPSEQOLUPZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CN=C1)C(=O)NC2=CC(=CC(=C2)Cl)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H8Cl2N2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
267.11 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
17.6 [ug/mL] (The mean of the results at pH 7.4) |
Source
|
Record name | SID49644907 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
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